[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl](pentyl)amine
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Overview
Description
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a pyrazole ring substituted with a dimethyl group and a pentylamine side chain.
Preparation Methods
The synthesis of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a suitable alkylating agent under controlled conditions . One common method involves the use of 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde, which is then reacted with pentylamine in the presence of a reducing agent to form the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:
Scientific Research Applications
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine can be compared with other similar compounds, such as:
1,5-Dimethyl-1H-pyrazole: This compound lacks the pentylamine side chain and has different chemical and biological properties.
1-(1,5-Dimethyl-1H-pyrazol-4-yl)methanol: This compound has a hydroxyl group instead of the pentylamine group, leading to different reactivity and applications.
3,5-Dimethyl-1H-pyrazole: This compound has a different substitution pattern on the pyrazole ring, resulting in distinct chemical behavior.
The uniqueness of (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H21N3 |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]pentan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-4-5-6-7-12-8-11-9-13-14(3)10(11)2/h9,12H,4-8H2,1-3H3 |
InChI Key |
QVFGAEPZFYKMEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=C(N(N=C1)C)C |
Origin of Product |
United States |
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